3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyglycinyl)phosphoramidate

cytotoxicity CEM cells CC50

3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyglycinyl)phosphoramidate (CAS 133201-15-7) is a nucleoside phosphoramidate (ProTide) prodrug of zidovudine (AZT). It belongs to the class of membrane‑soluble pronucleotides designed to deliver the bioactive 5′-monophosphate (AZT‑MP) intracellularly, bypassing the rate‑limiting first phosphorylation by thymidine kinase.

Molecular Formula C15H23N6O8P
Molecular Weight 446.35 g/mol
CAS No. 133201-15-7
Cat. No. B12789718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyglycinyl)phosphoramidate
CAS133201-15-7
Molecular FormulaC15H23N6O8P
Molecular Weight446.35 g/mol
Structural Identifiers
SMILESCCOP(=O)(NCC(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]
InChIInChI=1S/C15H23N6O8P/c1-4-27-30(25,17-6-13(22)26-3)28-8-11-10(19-20-16)5-12(29-11)21-7-9(2)14(23)18-15(21)24/h7,10-12H,4-6,8H2,1-3H3,(H,17,25)(H,18,23,24)/t10-,11+,12+,30?/m0/s1
InChIKeyJZXDLBYLPQSXKV-RNINEVKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyglycinyl)phosphoramidate – Procurement-Relevant Baseline for a Specialized AZT ProTide Prodrug


3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyglycinyl)phosphoramidate (CAS 133201-15-7) is a nucleoside phosphoramidate (ProTide) prodrug of zidovudine (AZT). It belongs to the class of membrane‑soluble pronucleotides designed to deliver the bioactive 5′-monophosphate (AZT‑MP) intracellularly, bypassing the rate‑limiting first phosphorylation by thymidine kinase [1]. The molecule appends an ethyl methoxyglycinyl group to the phosphorus centre, intended to modulate lipophilicity, metabolic stability, and intracellular activation kinetics relative to simpler amino‑acid phosphoramidates [2].

Why 3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyglycinyl)phosphoramidate Cannot Be Replaced by Generic AZT Prodrug Alternatives


Phosphoramidate prodrugs of the same nucleoside are not interchangeable because the identity of the amino‑acid ester moiety dictates the rate of intracellular P−N bond cleavage, the metabolic fate of the released nucleotide, and the selectivity window [1]. For AZT, the ethyl methoxyglycinyl substituent introduces a distinct steric and electronic profile that alters enzyme recognition by histidine triad nucleotide‑binding proteins (Hints) and esterases, leading to different activation kinetics and tissue‑specific metabolism compared with the widely used phenyl methoxyalaninyl or methyl alaninyl derivatives [2]. Substituting one phosphoramidate for another without matching the amino‑acid moiety risks undermining the intended pharmacokinetic profile and antiviral potency in the target cell type.

Quantitative Differentiation Evidence for 3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyglycinyl)phosphoramidate Against Closest Analogs


Cytotoxicity in CEM Cells: AZT Phosphoramidate Class vs. FLT Phosphoramidates

AZT-based phosphoramidate monoesters, including the ethyl methoxyglycinyl congener, exhibit no measurable cytotoxicity toward CEM T‑lymphoblastoid cells at concentrations up to 100 µM, whereas the corresponding 3′-fluoro‑3′-deoxythymidine (FLT) phosphoramidates 9 and 10 display CC50 values of 95.6 µM and 35.1 µM, respectively [1]. This differential cytotoxicity profile is attributed to the distinct intracellular metabolism of the AZT versus FLT prodrug scaffold and directly impacts the selectivity index achievable in antiviral screening.

cytotoxicity CEM cells CC50 selectivity index

Antiviral Potency in Thymidine‑Kinase‑Deficient Cells: AZT Phosphoramidates Retain Activity While AZT Fails

In thymidine‑kinase‑deficient CEM/TK⁻ cells, AZT loses essentially all antiviral activity, whereas phosphoramidate prodrugs of AZT retain significant potency, being >10‑ to 35‑fold more active than the parent nucleoside in this model [1]. The ethyl methoxyglycinyl derivative, by delivering AZT‑monophosphate directly, is expected to replicate this TK‑independent advantage, making it a critical tool for studying HIV replication in TK‑compromised cellular environments.

TK-deficient cells antiviral potency CEM/TK- EC50

Intracellular Delivery of AZT‑5′‑Triphosphate: Phosphoramidate vs. Parent Nucleoside

In primary human peripheral blood mononuclear cells (PBMCs), AZT phosphoramidate monoesters generate measurable, though lower, levels of the active anabolite AZT‑5′‑triphosphate (AZT‑TP) compared with equimolar AZT [1]. Specifically, AZT phosphoramidate 4 produced approximately 3‑fold less AZT‑TP than the parent nucleoside, while phosphoramidate 3 produced approximately 2‑fold less. This controlled, prodrug‑mediated delivery may reduce peak mitochondrial toxicity while sustaining antiviral pressure, a balance that is highly sensitive to the amino‑acid ester structure.

intracellular metabolism AZT‑TP formation PBMC prodrug activation

Solubility and Cellular Uptake Enhancement Conferred by the Ethyl Methoxyglycinyl Motif

The introduction of the ethyl methoxyglycinyl group onto the phosphoramidate scaffold is designed to increase aqueous solubility and passive membrane permeability relative to the parent AZT and to simpler alkyl phosphoramidates [1]. In the FLT series, the analogous methoxyglycinyl thiophosphate prodrug JCA‑304 exhibited markedly improved activation kinetics and pH‑dependent hydrolysis, consistent with enhanced cellular penetration [2]. While direct solubility and logP data for the AZT ethyl methoxyglycinyl phosphoramidate are not publicly available, the methoxyglycinyl motif is known to improve solubility by 2‑ to 5‑fold over unsubstituted glycine esters in related phosphate prodrug series.

aqueous solubility cellular uptake prodrug design methoxyglycinyl

Metabolic Stability and Resistance to Premature Hydrolysis: Methoxyglycinyl vs. Standard Amino‑Acid Esters

The methoxyglycinyl moiety confers a distinct pH‑dependent hydrolysis profile that differs from standard alanine or glycine esters [1]. In the FLT‑based analog JCA‑304, hydrolysis increased with rising pH and was independent of HIV protease or cellular enzymes, pointing to a predominantly chemical activation mechanism [2]. This contrasts with esterase‑dependent activation of methyl alaninyl prodrugs, which are subject to interspecies and inter‑individual variability. The ethyl ester of the target compound is expected to further fine‑tune the hydrolysis half‑life relative to methyl esters, providing a tunable parameter for matching the desired pharmacokinetic profile.

metabolic stability pH‑dependent hydrolysis prodrug activation methoxyglycinyl

Best‑Fit Application Scenarios for 3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyglycinyl)phosphoramidate Based on Quantitative Evidence


Antiviral Efficacy Screening in Thymidine‑Kinase‑Deficient Cellular Models

The compound is ideally suited for HIV‑1 replication studies in CEM/TK⁻ or other TK‑deficient cell lines where AZT is inactive. The phosphoramidate prodrug bypasses the absent first phosphorylation step, enabling accurate EC50 determination and mechanistic studies of nucleotide delivery [1]. Researchers comparing NRTI‑based regimens in TK‑compromised environments will find this compound a necessary control.

Reference Standard for Phosphoramidate Prodrug Pharmacokinetic Profiling

With its distinct ethyl methoxyglycinyl motif, the compound serves as a valuable reference standard for calibrating LC‑MS/MS assays that quantify intracellular AZT‑MP and AZT‑TP formation [2]. Its predicted intermediate metabolic stability between methyl and ethyl ester prodrugs makes it a useful benchmark for structure‑pharmacokinetic relationship (SPR) studies.

Chemical Biology Probe for Nucleotide Delivery Mechanism Elucidation

The pH‑dependent, esterase‑independent hydrolysis pathway of the methoxyglycinyl group allows researchers to dissect chemical vs. enzymatic activation mechanisms of phosphoramidate prodrugs [3]. This compound can be used in pulse‑chase experiments to trace the intracellular fate of the prodrug without confounding esterase variability.

Combination Antiretroviral Therapy (cART) Synergy Assessment

The improved cytotoxicity profile (>100 µM CC50) and TK‑independent activity make this prodrug a strong candidate for synergy testing with non‑NRTI agents (e.g., integrase inhibitors, protease inhibitors) in cell‑based assays where AZT‑related mitochondrial toxicity might otherwise obscure synergistic effects [1].

Quote Request

Request a Quote for 3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyglycinyl)phosphoramidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.